1,8-Dimethylfluoren-9-one

Descripción

Contextualization within Fluorenone Derivative Research

Fluorenone and its derivatives represent a significant class of aromatic compounds that are actively investigated in both medicinal chemistry and materials science. sci-hub.se The fluorenone scaffold is a recurrent structural motif in numerous compounds that exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. sci-hub.semdpi.com For instance, derivatives such as tilorone (B613820) (antiviral) and benfluron (antineoplastic) highlight the therapeutic potential of this chemical family. mdpi.com

In the realm of materials science, the tunable photophysical and physicochemical properties of fluorenones make them valuable components for developing new organic materials. sci-hub.se Their rigid, conjugated structure is foundational to applications in organic light-emitting diodes (OLEDs), organic semiconductors, fluorescent probes, and polymers. sci-hub.seresearchgate.netnih.gov Research into fluorenone derivatives often focuses on modifying the core structure with various substituents to fine-tune their electronic and optical properties, such as their light absorption and emission wavelengths, for specific technological applications. mdpi.com The synthesis of novel fluorenone derivatives remains an active area of organic chemistry, with ongoing efforts to develop efficient synthetic protocols. sci-hub.sehanspub.org

Significance of Dimethyl Substituents at the 1,8-Positions in Fluorenones

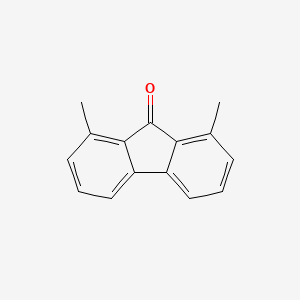

A detailed X-ray diffraction study of 1,8-Dimethylfluoren-9-one revealed significant structural details. nih.gov The core fluorenone ring system is nearly planar. However, the proximity of the methyl groups at the C1 and C8 positions to the carbonyl group at C9 introduces considerable steric strain. This strain forces the C-C(methyl) bonds to bend away from the carbonyl group, with the C(10)-C(1)-C(14) and C(13)-C(8)-C(15) bond angles expanding to approximately 123°. nih.gov This geometric distortion, a direct result of steric hindrance, is a defining feature of 1,8-disubstituted fluorenones.

These stereoelectronic effects—the interplay between the spatial arrangement of atoms and the distribution of electrons—can influence the molecule's reactivity and photophysical properties. wikipedia.org For example, steric hindrance around the carbonyl group can affect its accessibility to reagents. Furthermore, the electron-donating nature of the methyl groups can modulate the electronic landscape of the aromatic system, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thereby affecting its absorption and emission characteristics. researchgate.net Studies on other substituted fluorenones have shown that the position and nature of substituents are key to tuning these properties for applications like urea (B33335) transport inhibition or creating materials with specific light-emitting characteristics. nih.govnycu.edu.tw

Selected Crystallographic Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Inclination (between benzene (B151609) rings) | 178.6° |

| C(10)-C(1)-C(14) Angle | ~123° |

| C(13)-C(8)-C(15) Angle | ~123° |

| C-C(methyl) Bond Length | ~1.50 Å |

| C(carbonyl)-C Bond Length | ~1.50 Å |

Overview of Research Trajectories for Aryl Ketone Compounds

Aryl ketones, the broader class to which this compound belongs, are fundamental building blocks in organic chemistry. fiveable.me They serve as crucial intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals and fragrances. fiveable.me

A major research trajectory involves leveraging the reactivity of the carbonyl group and the adjacent C-C bonds. Transition metal-catalyzed reactions that enable the cleavage of the strong carbon-carbon bond between the aryl group and the carbonyl group (Ar-C(O)) are a powerful tool for molecular reconstruction. nih.gov This allows for the conversion of readily available aryl ketones into more complex structures like long-chain ketones and aldehydes. nih.gov Recently, novel methods have been developed to transform aryl ketones into aromatic esters, which can then efficiently react with various nucleophiles, significantly expanding their synthetic utility. sciencedaily.com

Another significant area of research is the photochemistry of aryl ketones. Their unique photophysical properties are harnessed in various synthetic applications, including Paternò–Büchi reactions and as organic photocatalysts. unipd.it The development of technologies like microfluidic photoreactors is enhancing the scalability and efficiency of these photochemical methods. unipd.it The combination of an aromatic ring and an alkyl group in aryl alkyl ketones gives rise to distinct electronic and steric effects that influence their reactivity and physical properties, making them versatile substrates for further functionalization. fiveable.me

Scope and Objectives of Contemporary Research on this compound

Contemporary research involving this compound is primarily foundational, focusing on understanding its fundamental properties and its role as a model compound for studying specific chemical phenomena. One of the principal objectives has been the precise characterization of its molecular structure. The seminal study on its crystal structure provided crucial insights into the steric consequences of 1,8-disubstitution on the fluorenone framework. nih.gov

This compound has also been noted in the context of carcinogenesis research. nih.govoup.com Such studies aim to understand the structure-activity relationships of polycyclic aromatic compounds and their metabolites.

While large-scale application-focused research on this compound itself is not extensive, its structural motifs are highly relevant to the broader objectives within materials science. The fluorenone core is a key component in materials for organic electronics. nih.gov Research on related dimethylfluorene derivatives, for example, focuses on their use as hole-transport materials in OLEDs or as building blocks for fluorescent polymers. nycu.edu.twccspublishing.org.cn The objective of these studies is to see how the addition of methyl groups and their specific placement can tune the electronic structure to achieve desired properties like high fluorescence quantum yield or efficient charge transport. rsc.org Therefore, the detailed study of this compound provides essential data for designing the next generation of fluorene-based functional materials.

Propiedades

IUPAC Name |

1,8-dimethylfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15(16)13(9)11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYATQRMZUCOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC(=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194075 | |

| Record name | 1,8-Dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41139-98-4 | |

| Record name | 1,8-Dimethylfluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041139984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Dimethylfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Crystal Structure Elucidation

X-ray Diffraction Analysis of 1,8-Dimethylfluoren-9-one

The molecular and crystal structure of the synthetic 1,8-dimethyl derivative of 9H-fluoren-9-one was determined using direct methods from X-ray diffractometric data. The structure was refined to a final R index of 0.035 for 1216 independent reflections, indicating a high degree of accuracy in the determined atomic positions.

X-ray analysis reveals that the this compound molecule is nearly planar. The mutual inclination between the two benzene (B151609) rings of the fluorenone core is 178.6°, demonstrating a very slight deviation from complete planarity. Among the non-hydrogen atoms, the oxygen atom of the carbonyl group shows the most significant displacement from the plane defined by the ring-joining carbon atoms (C(10), C(11), C(12), and C(13)), being positioned approximately 0.08 Å out of this plane.

Detailed analysis of the crystallographic data provides precise measurements of the bond lengths and angles within the molecule. The introduction of the methyl groups at the 1 and 8 positions does not significantly alter the key bond lengths within the fluorenone core when compared to the parent compound, 9H-fluoren-9-one.

The C-C bonds that involve the methyl carbons and the keto carbon are all approximately 1.50 Å in length. A notable feature is the outward bending of the C-C(methyl) bonds. This is reflected in the bond angles of C(10)-C(1)-C(14) and C(13)-C(8)-C(15), which are both approximately 123°. This distortion is likely due to steric hindrance between the methyl groups and the central carbonyl group. The methyl groups themselves are oriented so that one hydrogen atom from each group points away from the carbonyl oxygen.

| Bond | Length (Å) |

|---|---|

| C-C (methyl carbons to keto carbon) | ~1.50 |

| Angle | Value (°) |

|---|---|

| C(10)-C(1)-C(14) | ~123 |

| C(13)-C(8)-C(15) | ~123 |

The packing of molecules within a crystal is governed by various non-covalent intermolecular interactions. In fluorene (B118485) derivatives, these interactions typically include van der Waals forces and, where appropriate, C-H···π interactions mdpi.com. While specific intermolecular contact distances for this compound are not detailed in the available literature, analysis of related fluorene structures provides insight into the likely forces at play. For instance, in crystals of 9,9-dimethyl-9H-fluorene, H···H and C···H/H···C contacts are the predominant intermolecular interactions, contributing significantly to the stability of the crystal packing mdpi.com. It is probable that similar weak, non-covalent forces dictate the crystal lattice structure of this compound, facilitating an efficient packing arrangement.

Influence of 1,8-Dimethyl Substitution on Fluorenone Core Geometry

The substitution of hydrogen atoms with methyl groups at the 1 and 8 positions has a discernible, albeit not drastic, effect on the geometry of the fluorenone core. As previously noted, the core of the molecule maintains a high degree of planarity. The bond lengths of the carbonyl group and the C(11)-C(12) "beach bond" show no significant difference from those in the unsubstituted 9H-fluoren-9-one or in 2,7-diamino-9-fluorenone. The primary geometric impact of the 1,8-dimethyl substitution is the steric strain induced, which causes the outward bending of the bonds connecting the methyl groups to the aromatic rings and influences the orientation of the methyl groups relative to the carbonyl function.

Stereochemical Considerations and Conformational Dynamics

From a stereochemical perspective, this compound is an achiral molecule as it possesses a plane of symmetry passing through the carbonyl group and the C9 atom. The primary source of conformational flexibility in this otherwise rigid molecule is the rotation of the two methyl groups around the C(1)-C(14) and C(8)-C(15) bonds. The observed orientation, with one hydrogen from each methyl group pointing away from the carbonyl, represents a stable, likely minimum-energy conformation. The dynamics of this rotation are not extensively studied, but it is expected that there is a rotational barrier due to the steric interaction between the methyl hydrogens and the adjacent aromatic protons and the carbonyl oxygen. However, at room temperature, it is likely that the methyl groups are freely rotating.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 1,8-Dimethylfluoren-9-one by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR spectroscopy provides detailed information about the number of different proton environments and their connectivity within the this compound molecule. The structure contains protons in distinct aromatic and aliphatic (methyl) regions. Based on the molecule's C₂ symmetry axis through the carbonyl group, the following proton signals are expected:

Methyl Protons (C1-CH₃, C8-CH₃): The two methyl groups at the C1 and C8 positions are chemically equivalent. They are expected to produce a single, sharp signal (a singlet) in the upfield region of the spectrum, typically around δ 2.5-2.8 ppm. The integration of this signal would correspond to six protons.

Aromatic Protons: The fluorenone core has six aromatic protons. Due to the symmetry, these protons form three pairs of chemically equivalent environments. Their signals would appear in the downfield region (typically δ 7.0-8.0 ppm) and would show characteristic splitting patterns (doublets and triplets) due to coupling with adjacent protons. The specific connectivity allows for the assignment of each signal to its corresponding position on the aromatic rings.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H7 | 7.1 - 7.3 | Doublet | 2H |

| H3, H6 | 7.3 - 7.5 | Triplet | 2H |

| H4, H5 | 7.5 - 7.7 | Doublet | 2H |

| 1-CH₃, 8-CH₃ | 2.5 - 2.8 | Singlet | 6H |

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. For this compound, a total of eight distinct signals are expected in the ¹³C NMR spectrum due to its molecular symmetry: one for the carbonyl carbon, five for the aromatic carbons, and one for the methyl carbons.

Carbonyl Carbon (C9): The ketone carbonyl carbon is the most deshielded and appears as a single peak at the lowest field, typically above δ 190 ppm.

Aromatic Carbons: The aromatic region will show five signals. Two of these correspond to the quaternary (non-protonated) carbons (C1/C8 and the two carbons at the ring fusion), and three correspond to the protonated aromatic carbons (CH).

Methyl Carbons: The two equivalent methyl carbons will give rise to a single signal in the high-field (aliphatic) region of the spectrum, typically below δ 20 ppm.

Data from related compounds, such as 3-amino-1,8-dimethylfluoren-9-one, show the methyl carbons appearing around δ 17-18 ppm. amazonaws.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Type |

| C9 | > 190 | Carbonyl (C=O) |

| C1, C8 | 130 - 145 | Quaternary Aromatic |

| C4a, C4b | 130 - 145 | Quaternary Aromatic |

| C4, C5 | 120 - 135 | Aromatic CH |

| C2, C7 | 120 - 135 | Aromatic CH |

| C3, C6 | 120 - 135 | Aromatic CH |

| 1-CH₃, 8-CH₃ | 15 - 20 | Methyl (CH₃) |

Substituent-Induced Chemical Shifts (SCS) refer to the changes in the chemical shifts of nuclei in a parent molecule upon the introduction of a substituent. modgraph.co.uk In this compound, the methyl groups at the C1 and C8 positions act as substituents on the fluoren-9-one core.

The effect of these methyl groups on the ¹H and ¹³C NMR spectra can be analyzed by comparing the observed chemical shifts to those of unsubstituted fluoren-9-one. Methyl groups are weakly electron-donating through an inductive effect, which tends to increase the electron density at the ortho and para positions of the aromatic ring, causing an upfield shift (shielding) for those nuclei. researcher.life However, the methyl groups at C1 and C8 are also in close proximity to the protons at C2 and C7, which can lead to through-space steric compression, causing a downfield shift (deshielding) of these protons. The net SCS is a combination of these electronic and steric effects. A detailed analysis of these shifts provides insight into the electronic structure and conformation of the molecule. modgraph.co.ukresearcher.life

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is dominated by absorptions from its ketone and aromatic functionalities. The expected characteristic absorption bands are based on the known spectrum of fluoren-9-one and other substituted ketones. chemicalbook.comchemicalbook.com

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected in the region of 1700-1720 cm⁻¹. This is often the most prominent peak in the spectrum.

Aromatic C-H Stretch: Absorption bands for the stretching vibrations of C-H bonds on the aromatic rings typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the C-H bonds in the two methyl groups are expected to appear in the region of 2850-3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions corresponding to the C=C bond stretching within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds can provide information about the substitution pattern and typically appear as strong bands in the 700-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch | Ketone | 1700 - 1720 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

| C-H Bending | Aromatic | 700 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₅H₁₂O), the exact molecular weight is 208.26 g/mol .

In a typical electron ionization (EI) mass spectrum, the following key ions would be expected:

Molecular Ion (M⁺): A prominent peak corresponding to the intact molecule would be observed at a mass-to-charge ratio (m/z) of 208.

[M-15]⁺ Fragment: Loss of a methyl radical (•CH₃) from the molecular ion would result in a stable cation at m/z 193. This is often a significant fragmentation pathway for methylated aromatic compounds.

[M-28]⁺ Fragment: Loss of a neutral carbon monoxide (CO) molecule from the carbonyl group is another common fragmentation pathway for ketones, which would produce a fragment ion at m/z 180.

These fragmentation patterns provide definitive evidence for the presence of both the methyl groups and the fluorenone core structure.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

| 208 | [C₁₅H₁₂O]⁺ | Molecular Ion (M⁺) |

| 193 | [C₁₄H₉O]⁺ | [M - CH₃]⁺ |

| 180 | [C₁₄H₁₂]⁺ | [M - CO]⁺ |

Advanced Vibrational Spectroscopy Applications

Beyond standard IR spectroscopy, advanced vibrational techniques like Raman spectroscopy can offer further structural insights. Raman spectroscopy is complementary to IR, as it detects molecular vibrations that result in a change in polarizability. For this compound, Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic rings and the C-C backbone, which may be weak or inactive in the IR spectrum. chemicalbook.com

Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with metal surfaces, providing information on its orientation and adsorption behavior. This is valuable for applications in materials science and surface chemistry where fluorenone derivatives are often used. nih.gov

Chemical Reactivity and Mechanistic Investigations

Cycloaddition Reactions and Fluorenone Derivatives as Dienophiles/Electrophiles

Fluorenone and its derivatives can participate in cycloaddition reactions, acting either as dienophiles or as electrophiles, depending on the reaction partner. The electron-withdrawing nature of the carbonyl group in the fluorenone core makes the double bond of the five-membered ring susceptible to attack by nucleophilic dienes or dipoles.

In 1,3-dipolar cycloaddition reactions, fluorenone derivatives can act as the dipolarophile. For instance, a Knoevenagel adduct of 9-fluorenone (B1672902) with malononitrile (B47326) has been shown to react with azomethine ylides to form complex spiro-pyrrolidine derivatives. researchgate.net In this type of reaction, the electron-deficient double bond of the fluorenone derivative reacts with the 1,3-dipole (the azomethine ylide).

While less common, fluorenones can be envisioned to participate in [4+2] cycloaddition (Diels-Alder) reactions. Given the electron-deficient character of the carbonyl-conjugated system, they would be expected to react as dienophiles with electron-rich dienes. The reactivity in such reactions would be influenced by the substituents on the fluorenone ring. Electron-withdrawing groups would enhance the dienophilic character, while electron-donating groups would diminish it. The reaction of vinylphenylfurans with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been studied, and while this does not directly involve fluorenone, it provides a model for complex cycloadditions that can lead to polycyclic aromatic structures. pku.edu.cn

C-H Activation and Functionalization Strategies

The synthesis and functionalization of the fluorenone scaffold can be achieved through modern synthetic methods, including C-H activation. Palladium-catalyzed C-H activation/functionalization has emerged as a powerful tool for the construction of the fluorenone core. researchgate.netacs.orgrsc.org

One prominent strategy involves the intramolecular dehydrogenative cyclization of 2-substituted benzophenones. acs.org In this approach, a palladium catalyst facilitates the activation of two C-H bonds on the benzophenone (B1666685) substrate, leading to the formation of the central five-membered ring of the fluorenone system. This method offers a direct and atom-economical route to substituted fluorenones and demonstrates excellent functional group compatibility. acs.org A plausible mechanism involves an initial electrophilic palladation directed by the carbonyl group, followed by a second intramolecular C-H cleavage to generate a Pd(IV) intermediate, which then undergoes reductive elimination to yield the fluorenone product and regenerate the active Pd(II) catalyst. acs.org

Another approach utilizes a sequential reaction involving the addition of arylboronic acids to 2-bromobenzaldehydes, followed by a cyclization via C-H activation. nih.govorganic-chemistry.org This palladacycle-catalyzed process provides an efficient route to a variety of substituted fluorenones from readily available starting materials. nih.govorganic-chemistry.org

Once the 1,8-dimethylfluoren-9-one core is formed, further functionalization can be explored. While direct C-H functionalization of the fluorenone core itself is challenging due to the multiple available C-H bonds, regioselective methods can be developed based on the electronic properties of the system. For related aromatic systems like 9-silafluorenes, electrophilic substitution reactions such as bromination and nitration have been shown to proceed with high regioselectivity, targeting the electron-rich positions. nih.gov Similar strategies could potentially be applied to this compound, where the directing effects of the existing methyl groups and the carbonyl group would influence the position of further substitution.

Photophysical Properties and Electronic Structure Theory

Absorption and Emission Characteristics of Fluorenones

The absorption and emission spectra of fluorenones are governed by electronic transitions within the delocalized π-electron system of the molecule. These transitions are sensitive to the molecular structure and the surrounding environment.

The electronic absorption spectra of fluorenone derivatives are typically characterized by strong, structured bands in the ultraviolet (UV) region and a broader, less intense band extending into the visible region. The high-energy bands are generally assigned to π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The lower-energy absorption is often attributed to n → π* transitions, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

For the parent fluorenone, the absorption spectrum in acetonitrile (B52724) displays a broad band between 340–520 nm. The character of the lowest excited singlet state (S₁) has been a subject of discussion, with evidence suggesting it is a (π,π) state rather than an (n,π) state, particularly in polar solvents. This assignment is supported by the solvent effects on the absorption spectrum and the vibrational structure of the fluorescence spectrum.

The fluorescence emission of fluorenones is the result of the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a broad, unstructured band that is red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift).

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|

The location and electronic nature of substituents on the fluorenone core play a critical role in modulating its photophysical properties. A comprehensive study on methoxy-substituted fluorenones revealed that the position of the substituent significantly influences the fluorescence and radiationless deactivation pathways by altering the energy and character of the singlet-excited state. elsevierpure.comrsc.org

Substituents in positions that are in conjugation with the carbonyl group (para positions) have a different effect compared to those at meta positions. For instance, methoxy groups at the 2- and 4-positions (para to the carbonyl in terms of resonance) can lead to a red-shift in the absorption spectrum. In contrast, substituents at the 3- and 6-positions (meta) have a less pronounced effect on the absorption maxima. researchgate.net

In the case of 1,8-Dimethylfluoren-9-one, the methyl groups are located on the phenyl rings adjacent to the carbonyl group. Methyl groups are generally considered to be weakly electron-donating through an inductive effect. Based on the established principles of substituent effects, it is expected that the methyl groups in the 1 and 8 positions would cause a slight red-shift in both the absorption and emission spectra compared to the parent fluorenone. However, the effect is likely to be less pronounced than that of strongly electron-donating groups like the methoxy group.

The fluorescence quantum yield is also highly sensitive to substitution. Methoxy substitution at the 2, 4, 5, and 7 positions of fluorenone has been found to significantly decrease the fluorescence quantum yield, particularly in polar solvents like acetonitrile. researchgate.net This is attributed to the stabilization of the singlet-excited state via partial charge transfer from the methoxy substituents to the carbonyl group, which in turn enhances the rate of non-radiative decay. rsc.org For this compound, the weak electron-donating nature of the methyl groups might lead to a modest change in the fluorescence quantum yield compared to the parent fluorenone.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a characteristic feature of fluorenones. This effect arises from the change in the dipole moment of the molecule upon electronic excitation. For many fluorenone derivatives, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicating a larger dipole moment in the excited state compared to the ground state.

For instance, the parent fluorenone exhibits a noticeable solvatochromic shift, with its emission maximum moving to longer wavelengths in more polar solvents. This suggests that the excited state has a more polar character. It is anticipated that this compound would also exhibit solvatochromism, with its emission spectrum being sensitive to the polarity of the solvent medium.

Acidifluorochromism, a change in fluorescence in response to pH, can also be observed in fluorenone derivatives, particularly those with basic or acidic functional groups. The carbonyl group of the fluorenone core can be protonated in strongly acidic conditions, which would significantly alter the electronic structure and, consequently, the absorption and emission properties.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. While the parent fluorenone does not typically exhibit AIE, certain derivatives can be engineered to be AIE-active. The introduction of rotor-like substituents can induce AIE by restricting their rotation in the solid state. Given the relatively simple structure of this compound, it is not expected to be a strong AIE-gen.

Electronic Structure and Excited State Energies

The electronic structure of fluorenones, particularly the energies and characteristics of their excited states, dictates their photophysical behavior. Understanding the singlet and triplet excited states is crucial for predicting their fluorescence and phosphorescence properties.

Upon absorption of light, a fluorenone molecule is promoted from its ground singlet state (S₀) to an excited singlet state (Sₙ). The molecule then rapidly relaxes to the lowest excited singlet state (S₁) through internal conversion. From the S₁ state, the molecule can either return to the ground state by emitting a photon (fluorescence) or undergo a non-radiative transition to an excited triplet state (T₁) through intersystem crossing (ISC).

For the parent fluorenone, the S₁ state is primarily of π,π* character. The energy gap between the S₁ and T₁ states is an important parameter that influences the efficiency of intersystem crossing. A smaller energy gap generally favors ISC. Theoretical calculations and experimental studies on fluorenone and its derivatives provide insights into the energies of these states.

The triplet state (T₁) can decay to the ground state (S₀) either non-radiatively or through the emission of a photon (phosphorescence). Phosphorescence is typically observed at longer wavelengths and has a much longer lifetime than fluorescence due to the spin-forbidden nature of the T₁ → S₀ transition.

For this compound, the introduction of methyl groups is expected to have a minor influence on the energies of the singlet and triplet states compared to the parent fluorenone. The π,π* character of the lowest excited singlet and triplet states is likely to be preserved.

| State | Energy (eV) | Character |

|---|

Intramemolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where the absorption of light promotes the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. nih.govrsc.org In the context of this compound, the core fluorenone structure acts as an electron acceptor, while the methyl groups at the 1 and 8 positions are weak electron-donating groups.

Upon photoexcitation, it is hypothesized that a degree of charge density would shift from the methyl-substituted phenyl rings toward the electron-deficient carbonyl group of the fluorenone moiety. The extent of this charge transfer influences the molecule's photophysical properties, such as its fluorescence spectrum and quantum yield. In many donor-acceptor fluorenone derivatives, the presence of strong electron-donating groups, such as amino moieties, leads to significant ICT, often resulting in dual fluorescence phenomena or the formation of a twisted intramolecular charge transfer (TICT) state, particularly in polar solvents. nih.govsemanticscholar.orgresearchgate.net Given the weaker donating nature of methyl groups, the ICT character in this compound is expected to be less pronounced than in aminofluorenones, but still a contributing factor to its electronic behavior. acs.org

Quantum Mechanical Calculations and Theoretical Modeling

To rigorously investigate the properties of molecules like this compound, quantum mechanical calculations serve as a powerful tool, providing insights that complement experimental findings. nih.gov These computational methods allow for the detailed modeling of molecular geometries, electronic structures, and excited-state characteristics.

Density Functional Theory (DFT) Applications to Molecular and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the ground-state electronic structure of molecules. researchgate.net By applying DFT, one can optimize the molecular geometry of this compound and calculate the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides a theoretical estimate of the molecule's electronic excitation energy and chemical reactivity. For fluorenone derivatives, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311G(d,p), have proven effective in correlating with experimental data. researchgate.netnih.gov

A representative DFT calculation for this compound would yield data similar to that presented in the table below, illustrating the key electronic parameters.

| Parameter | Representative Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.0 | Energy difference between HOMO and LUMO |

Note: The values in this table are illustrative and represent typical outcomes of a DFT calculation for a molecule of this type.

Time-Dependent DFT (TD-DFT) for Excited States

To explore the properties of electronic excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard computational approach. rsc.orgnih.gov Building upon the ground-state structure optimized by DFT, TD-DFT can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-visible spectroscopy.

Furthermore, TD-DFT provides information on the oscillator strength of each transition, which relates to the intensity of the absorption band, and the nature of the orbitals involved. rsc.org For a molecule like this compound, TD-DFT calculations would likely reveal low-energy transitions corresponding to n→π* (from the carbonyl oxygen's lone pair to the π-system) and higher-energy π→π* transitions within the aromatic fluorene (B118485) system. nih.gov

The following table simulates the kind of output a TD-DFT calculation might produce for the primary electronic transitions.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S0 → S1 | 420 | 0.05 | n → π |

| S0 → S2 | 350 | 0.45 | HOMO → LUMO (π → π) |

| S0 → S3 | 290 | 0.60 | HOMO-1 → LUMO (π → π*) |

Note: This data is a hypothetical representation to illustrate the results of a TD-DFT analysis.

Energy Gap Law and Radiationless Transitions

Once a molecule is in an excited state, it can return to the ground state through radiative pathways (fluorescence, phosphorescence) or non-radiative (radiationless) pathways. The "energy gap law" provides a theoretical framework for understanding the rate of radiationless transitions. It posits that the rate of a non-radiative process, such as internal conversion between states of the same spin multiplicity (e.g., S1 → S0), decreases exponentially as the energy gap between the two electronic states increases.

For this compound, the energy gap between the first excited singlet state (S1) and the ground state (S0) is a key determinant of its fluorescence efficiency. A larger S1-S0 energy gap would, according to the energy gap law, suppress the rate of internal conversion. This would allow the competing radiative process of fluorescence to occur more efficiently, potentially leading to a higher fluorescence quantum yield. Conversely, a smaller energy gap would facilitate faster non-radiative decay, quenching fluorescence. This principle is particularly important in explaining the photophysical properties of aminofluorenones, where intermolecular hydrogen bonding can alter the rates of radiationless deactivation. acs.org

Advanced Applications in Materials Science and Supramolecular Architectures

Organic Electronics and Optoelectronic Materials

The unique photophysical and electronic characteristics of the fluorenone scaffold have positioned it as a critical component in the development of next-generation organic electronic and optoelectronic devices. atomfair.comresearchgate.net These materials are foundational to technologies such as flexible displays, solid-state lighting, and renewable energy sources. mdpi.com

Organic semiconductors are the active components in a variety of electronic devices, and their performance is fundamentally dependent on their ability to transport electrical charges (electrons and holes). Fluorene (B118485) and its derivatives are recognized as important organic semiconductor materials. researchgate.netresearchgate.net The introduction of a ketone group at the C9 position to form a fluorenone core significantly influences the material's electronic properties.

The carbonyl group in fluorenone acts as an electron-withdrawing group, which lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). This modification is a key strategy in molecular engineering to create n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) organic semiconductors. By synthetically attaching various electron-donating groups to the fluorenone core, researchers can create donor-acceptor (D-A) type molecules. This architecture facilitates intramolecular charge transfer (ICT), a crucial process for many optoelectronic applications.

For instance, studies on dicyanovinylene-functionalized fluorene derivatives have demonstrated n-channel characteristics in organic field-effect transistors (OFETs), achieving electron mobilities suitable for electronic applications. researchgate.net The performance of these materials is not only dependent on their intrinsic electronic structure but also on their ability to self-assemble into well-ordered thin films, which facilitates efficient intermolecular charge transport.

Table 1: Properties of Representative Fluorenone-Based Organic Semiconductors

| Compound Type | Key Feature | Application | Typical Electron Mobility (cm²/Vs) |

|---|---|---|---|

| Dicyanovinylene-fluorene | Strong electron acceptor | n-channel OFETs | ~0.0055 researchgate.net |

| Arylamine-fluorenone | Donor-Acceptor structure | OLEDs, Waveguides | Not typically measured for this application |

This table presents illustrative data for fluorenone derivatives to show the impact of molecular design on function.

Both conjugated polymers and small molecule organic semiconductors are vital material classes for organic electronics. Fluorenone units are frequently incorporated into both types of materials to tune their properties.

In small molecule semiconductors , the fluorenone core provides a rigid, planar structure that promotes intermolecular π-π stacking, which is essential for efficient charge transport. The ability to functionalize the fluorenone skeleton, for example at the 1,8- or 2,7-positions, allows for precise control over the molecule's packing in the solid state and its solubility for solution-based processing. researchgate.net

The donor-acceptor architecture enabled by the electron-deficient fluorenone unit is particularly beneficial for OLEDs and OPVs.

In OPVs , the goal is to efficiently convert light into electricity. This process relies on the creation of an exciton (a bound electron-hole pair) and its subsequent dissociation into free charges. The interface between a donor material and an acceptor material is where this dissociation typically occurs. Fluorenone-containing molecules and polymers can function as effective electron acceptors in the active layer of OPV devices, working in conjunction with a polymer donor to create the necessary energy landscape for efficient charge separation.

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and their subclass, metal-organic frameworks (MOFs), are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The ability to choose specific metal and ligand components allows for the design of materials with tailored structures and functions, such as gas storage, catalysis, and sensing. rsc.orgnih.govresearchgate.net

The rigid and geometrically well-defined structure of fluorenone makes it an excellent candidate for use as an organic ligand in the self-assembly of CPs and MOFs. rsc.org To be used as a ligand, the fluorenone core is typically functionalized with coordinating groups, such as carboxylic acids or nitrogen-containing heterocycles (e.g., pyridyl groups). nih.govacs.org

For example, 9,9-dimethylfluorene-2,7-dicarboxylic acid, a close structural analog, has been used to assemble a series of lanthanide-based MOFs. njupt.edu.cn In these structures, the fluorene unit acts as a rigid linker connecting metal centers, directing the formation of a specific network topology. The self-assembly process is governed by the coordination preferences of the metal ion and the geometry of the ligand. researchgate.netpwr.edu.pl The resulting frameworks can exhibit high porosity and are often luminescent, a property inherited from the fluorene-based ligand, making them suitable for applications in chemical sensing. rsc.orgnjupt.edu.cn A fluorenone-containing dicarboxylate has also been organized into a MOF with zinc cations, resulting in a material with enhanced and polarized fluorescence compared to the ligand alone. rsc.org

Optical waveguides are structures that guide light, forming the basis for photonic circuits and communication devices. nih.gov Single-crystal organic materials are promising candidates for creating active optical waveguides, which can both transmit and emit light.

Recent research has demonstrated the high potential of CPs based on fluorenone ligands for this application. nih.govacs.org In a study comparing CPs made with a fluorene-based ligand and a fluorenone-based ligand, the fluorenone-containing crystals showed significantly more efficient optical propagation. nih.gov This suggests that the electronic properties of the fluorenone core are beneficial for waveguiding applications. The performance of these single-crystal waveguides is evaluated by their optical loss (OL) coefficient, which quantifies how much light intensity is lost as it travels through the crystal. Remarkably low optical loss values have been recorded for fluorenone-based cadmium(II) coordination polymers, highlighting their potential for use in advanced photonic components. nih.gov

Table 2: Optical Waveguide Performance of Fluorene vs. Fluorenone-Based Coordination Polymers

| Ligand Core | Metal Ion | Optical Loss (α_dB) (dB mm⁻¹) | Key Finding | Reference |

|---|---|---|---|---|

| 2,7-bis(pyridin-3-ylethynyl)-9H-fluorene | Cd(II) | 3.56 | Higher optical loss | nih.gov |

This table summarizes comparative data from a study on single-crystal CPs, demonstrating the superior waveguiding performance of fluorenone-based systems.

Based on a comprehensive search of available sources, there is currently no specific scientific literature or detailed research data available for the chemical compound "1,8-Dimethylfluoren-9-one" within the advanced application contexts requested in the provided outline.

The topics listed below are highly specialized areas of materials science and supramolecular chemistry. While there is extensive research on compounds like fluorenone and its derivatives in these fields, specific studies focusing on the 1,8-dimethyl isomer and its role in these applications could not be identified.

Catalytic Applications:No catalytic applications for this specific compound have been reported.

Fluorenone Derivatives as Ligands in Transition Metal Catalysis:While other fluorene derivatives are explored as ligands, there are no specific findings on the use of this compound for this purpose.

Consequently, the requested article with detailed research findings and data tables for "this compound" cannot be generated at this time due to the absence of primary research on the subject.

Role in Organic Transformations and Catalytic Cycles

The fluorenone scaffold is a key structural motif that participates in a variety of organic transformations. The electron-withdrawing nature of the ketone group at the 9-position activates the aromatic rings, making them susceptible to nucleophilic attack and enabling a range of functionalization reactions. For this compound, the presence of methyl groups at the 1 and 8 positions introduces steric hindrance around the carbonyl group, which could influence its reactivity and selectivity in catalytic cycles.

Hypothesized Catalytic Applications:

While specific catalytic cycles involving this compound are not well-documented, its structural features suggest potential as a ligand or precursor in catalysis. The oxygen atom of the carbonyl group can act as a coordination site for metal centers, and the aromatic system can be further functionalized to create more complex ligand architectures.

| Potential Catalytic Role | Rationale |

| Ligand in Transition Metal Catalysis | The fluorenone core can be modified with coordinating groups to create bidentate or polydentate ligands for various transition metal-catalyzed reactions, such as cross-coupling reactions. |

| Organocatalyst Precursor | The fluorenone structure could be a scaffold for developing novel organocatalysts, where the methyl groups might play a role in creating a specific chiral environment for asymmetric transformations after suitable modifications. |

| Photocatalysis | Fluorenone derivatives are known for their photophysical properties and have been explored in photocatalysis. The electronic properties of this compound could be tuned for specific photocatalytic applications. |

Building Blocks for Complex Chemical Scaffolds

The rigid and planar structure of the fluorene ring system makes it an attractive building block for the construction of complex, three-dimensional molecular architectures. These scaffolds are of interest in various fields, including medicinal chemistry and materials science, due to their unique structural and electronic properties.

The strategic placement of the methyl groups in this compound provides specific points for further chemical elaboration. These methyl groups can potentially be functionalized to extend the molecular framework, leading to the synthesis of novel and complex chemical scaffolds.

Synthetic Utility in Constructing Complex Molecules:

The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily modified. This compound, with its defined stereochemistry and reactive sites, could serve as a foundational element in the assembly of intricate molecular designs.

| Target Scaffold Type | Synthetic Strategy |

| Supramolecular Architectures | The planar nature of the fluorenone core can promote π-π stacking interactions, making this compound a candidate for the self-assembly of supramolecular structures such as liquid crystals or organic nanotubes. |

| Conjugated Polymers | Functionalization of the aromatic rings or the methyl groups could allow for the incorporation of this compound into the backbone of conjugated polymers for applications in organic electronics. |

| Chiral Ligands | Derivatization of the this compound scaffold could lead to the synthesis of novel chiral ligands for asymmetric catalysis, where the methyl groups contribute to the steric environment of the catalytic center. |

Structure Property Relationships in 1,8 Dimethylfluoren 9 One Systems

Influence of Substituent Position and Nature on Electronic Properties

The electronic properties of fluorenone derivatives are highly sensitive to the position and electronic nature of substituents on the aromatic core. In 1,8-Dimethylfluoren-9-one, the methyl groups are located in positions that are meta to the carbonyl group's points of attachment to the phenyl rings. Generally, substituents in the meta position have a less pronounced effect on the conjugation of the π-system compared to those in para positions.

Methyl groups are weakly electron-donating through an inductive effect. This subtle donation of electron density can influence the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related fluorenone systems, electron-donating groups have been shown to promote internal conversion, a non-radiative decay process from the excited state. While specific experimental data for this compound is limited, density functional theory (DFT) calculations on the parent fluorenone and other derivatives provide a basis for understanding these effects. For instance, DFT calculations on fluorenone show a LUMO energy of -1.53 eV and a HOMO energy of -7.99 eV, resulting in an energy gap of 6.46 eV. nih.gov The introduction of methyl groups at the 1 and 8 positions would be expected to slightly raise the HOMO energy level, leading to a modest reduction in the HOMO-LUMO gap.

A comprehensive investigation into methoxy-substituted fluorenones revealed that the location of the substituent is critical in modulating fluorescence and radiationless deactivation by altering the singlet-excited state energy. researchgate.net While para-substituents had minimal impact on fluorescence quantum yield or lifetime, meta-substituents significantly modified these properties. researchgate.net This suggests that the meta-like positioning of the methyl groups in this compound could influence its photophysical behavior through stabilization of the singlet-excited state via partial charge transfer. researchgate.net

Table 1: Calculated Electronic Properties of Fluorenone and a Related Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorenone | -7.99 | -1.53 | 6.46 |

| Fluorenol | -7.56 | -1.65 | 5.91 |

| Data obtained from DFT calculations at the CAM-B3LYP/6-311+G computational level. nih.gov |

Correlation between Molecular Geometry and Photophysical Characteristics

The photophysical properties of fluorenone and its derivatives, such as absorption and emission wavelengths, are intrinsically linked to their molecular geometry. The fluorenone core is largely planar, which facilitates extensive π-conjugation. This extended conjugation is responsible for its characteristic absorption in the UV-visible region.

The introduction of methyl groups at the 1 and 8 positions in this compound can induce slight distortions from planarity due to steric interactions, which will be discussed further in the next section. Even minor deviations from planarity can disrupt the π-system, potentially leading to a blue shift (a shift to shorter wavelengths) in the absorption and emission spectra. However, the electronic donating nature of the methyl groups could counteract this by causing a red shift (a shift to longer wavelengths). The net effect on the photophysical properties would depend on the balance between these two opposing influences.

Studies on other substituted fluorenones have shown that the nature of the substituent can significantly impact photophysical behavior. For example, the introduction of donor-acceptor moieties can lead to intramolecular charge transfer (ICT) states, resulting in solvatochromic fluorescence. While the methyl groups in this compound are not strong donors, their presence can still subtly modulate the electronic distribution in the excited state.

Impact of Steric Congestion on Chemical Reactivity and Molecular Conformation

The defining structural feature of this compound is the steric congestion around the carbonyl group due to the presence of the two methyl groups in the peri positions. This steric hindrance has a profound impact on both the molecule's conformation and its chemical reactivity.

The close proximity of the 1- and 8-methyl groups to the carbonyl oxygen can lead to steric strain. To alleviate this strain, the molecule may undergo slight out-of-plane distortions of the carbonyl group or the flanking phenyl rings. This deviation from planarity, as mentioned earlier, can affect the electronic and photophysical properties.

From a reactivity standpoint, the steric bulk of the methyl groups shields the carbonyl group from nucleophilic attack. This steric hindrance would be expected to decrease the rate of reactions involving the carbonyl carbon, such as reduction or addition reactions, when compared to the unsubstituted fluorenone. For example, a study on the reduction of 3-substituted fluorenones with sodium borohydride showed that the reaction is sensitive to the electronic effects of the substituents. molaid.com While this study focused on electronic effects at the 3-position, significant steric hindrance at the 1 and 8 positions would likely play a more dominant role in impeding the approach of a nucleophile to the carbonyl carbon.

This principle of steric hindrance is a well-established concept in organic chemistry, where bulky groups near a reaction center can slow down or even prevent a chemical reaction.

Design Principles for Tailoring this compound for Specific Applications

The structural and electronic features of this compound can be strategically modified to tailor the molecule for specific applications, particularly in the realm of materials science and organic electronics. The fluorene (B118485) and fluorenone scaffolds are important building blocks for semiconducting polymers and organic light-emitting diodes (OLEDs).

To enhance its utility, several design principles can be applied:

Introduction of Functional Groups: The methyl groups themselves can be functionalized to introduce other chemical moieties. For example, they could be halogenated to serve as handles for cross-coupling reactions, allowing for the attachment of other aromatic groups to extend the π-conjugation or to introduce specific electronic properties.

Modification of the Fluorenone Core: Additional substituents can be introduced at other positions on the fluorenone backbone (e.g., at the 2, 3, 6, or 7 positions) to fine-tune the electronic properties. Attaching electron-donating or electron-withdrawing groups at these positions can modulate the HOMO and LUMO energy levels, thereby altering the absorption, emission, and charge-transport characteristics of the molecule.

Polymerization: this compound can be envisioned as a monomer unit in a polymer chain. Polymerization could be achieved by introducing polymerizable groups on the fluorenone core. The steric hindrance from the 1,8-dimethyl groups might influence the polymerization process and the final conformation of the polymer, potentially leading to materials with unique morphologies and properties.

The design of such tailored molecules often relies on computational methods like DFT to predict their electronic and optical properties before engaging in synthetic efforts. This allows for a more rational design process to achieve desired material characteristics.

Comparative Analysis with Other Fluorenone Derivatives

To better understand the unique properties of this compound, it is instructive to compare it with other fluorenone derivatives.

Unsubstituted Fluorenone: As the parent compound, fluorenone serves as a fundamental benchmark. This compound is expected to have a slightly smaller HOMO-LUMO gap due to the electron-donating nature of the methyl groups. Its reactivity at the carbonyl group will be significantly lower due to steric hindrance.

2,7-Disubstituted Fluorenones: Derivatives with substituents at the 2 and 7 positions are common in materials science. These positions are para to the carbonyl bridge, allowing for maximum electronic communication with the fluorenone π-system. Consequently, substituents at these positions have a much stronger influence on the electronic and photophysical properties compared to the 1,8-disubstitution pattern. For example, 2,7-bisacetamidofluorenone has been identified as an inhibitor of urea (B33335) transporters, highlighting how substitution patterns can lead to specific biological activities. nih.gov

9,9-Dimethylfluorene: This derivative lacks the carbonyl group and has two methyl groups at the C9 position. This sp³-hybridized carbon at C9 isolates the two benzene (B151609) rings electronically to a greater extent than the sp²-hybridized carbonyl carbon in fluorenone. 9,9-Dimethylfluorene is a common building block for blue-emitting polymers in OLEDs, a role for which fluorenones are generally less suited due to their longer wavelength absorption and emission.

Table 2: Comparison of Properties of Fluorenone Derivatives

| Compound | Key Structural Feature | Expected Impact on Properties |

| Fluorenone | Unsubstituted planar core | Baseline for electronic and photophysical properties; accessible carbonyl group. |

| This compound | Peri-dimethyl substitution | Steric hindrance at carbonyl; slight electronic perturbation. |

| 2,7-Dinitrofluoren-9-one | Electron-withdrawing groups at para-like positions | Significantly lowered LUMO; strong electron acceptor. |

| 9,9-Dimethylfluorene | sp³-hybridized C9 bridge with methyl groups | Larger bandgap; blue emission; used in OLEDs. |

This comparative analysis underscores how the specific placement and nature of substituents on the fluorenone scaffold are critical determinants of the resulting molecule's properties and potential applications. The 1,8-dimethyl substitution pattern, in particular, imposes significant steric constraints that are expected to be a dominant factor in its chemical behavior.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of fluorenone derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and scalable methods continues to be a key research focus. For 1,8-Dimethylfluoren-9-one, future synthetic explorations could diverge from traditional multi-step processes which often involve harsh reagents and generate significant waste.

A promising direction lies in the aerobic oxidation of the corresponding 9H-fluorene precursor. Research on other fluorenones has demonstrated that air oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF) can provide high yields and purity under ambient conditions researchgate.net. Adapting this green and efficient methodology for the synthesis of 1,8-dimethylfluorene could significantly improve its accessibility for further research and application. Such a method would be economically and environmentally advantageous over classical oxidation methods that utilize stoichiometric amounts of heavy metal oxidants.

Furthermore, advancements in C-H activation and cross-coupling reactions could open new pathways for the direct and regioselective synthesis of this compound from more readily available starting materials. These modern synthetic techniques could offer more atom-economical routes and allow for the late-stage functionalization of the fluorene (B118485) core, enabling the rapid generation of a library of derivatives with tailored properties.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Aerobic Oxidation | Environmentally friendly, high yield, mild conditions | Optimization of reaction conditions for 1,8-dimethylfluorene |

| C-H Activation/Cross-Coupling | High atom economy, regioselectivity, late-stage functionalization | Catalyst development, substrate scope, and cost-effectiveness |

| Flow Chemistry | Scalability, safety, precise control over reaction parameters | Initial setup cost, optimization for specific fluorenone synthesis |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers a powerful toolkit for predicting the electronic and photophysical properties of novel materials, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide invaluable insights into its potential applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in calculating key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, and the nature of electronic transitions. These calculations can predict the absorption and emission spectra, as well as the charge transport properties of the molecule. For instance, computational studies on similar fluorenone derivatives have been used to understand their thermodynamic properties and structural stability, which are crucial for their performance in electronic devices researchgate.net.

Frontier Molecular Orbital (FMO) analysis can elucidate the chemical reactivity and stability of this compound nih.gov. By understanding the distribution of electron density in the HOMO and LUMO, researchers can predict how the molecule will interact with other materials in a blend or hybrid system. This predictive capability is essential for the rational design of new materials with desired functionalities.

| Computational Method | Predicted Properties | Relevance to Material Design |

| DFT/TD-DFT | HOMO/LUMO energies, absorption/emission spectra, electronic transitions | Guiding the design of optoelectronic materials with specific photophysical properties |

| FMO Analysis | Chemical reactivity, stability, electron density distribution | Predicting intermolecular interactions and charge transfer characteristics in blends |

| Molecular Dynamics (MD) | Molecular packing, morphology, charge mobility | Simulating the behavior of the material in thin films and devices |

Integration into Hybrid Material Systems

The incorporation of organic molecules into inorganic or polymeric matrices to form hybrid materials is a burgeoning field that can lead to materials with synergistic properties. The fluorene scaffold, with its rigid and planar structure, is an excellent candidate for such applications.

Drawing inspiration from studies on 1,8-diazafluoren-9-one (a structural analogue), which has been successfully integrated into titanium dioxide (TiO2) and carbon nanowall (CNW) matrices to create biocompatible thin films with enhanced luminescence, similar strategies could be applied to this compound nih.govmdpi.com. The interaction between the fluorenone derivative and the inorganic matrix can significantly influence the aggregation behavior and photophysical properties of the dye, potentially leading to applications in sensors, light-emitting devices, and photocatalysis.

The sol-gel method is a versatile technique for preparing such organic-inorganic hybrid materials, allowing for the encapsulation of the organic component within a porous inorganic network nih.gov. The properties of the resulting hybrid material, such as its porosity, refractive index, and mechanical stability, can be tuned by controlling the synthesis conditions. Future research could focus on exploring different inorganic matrices (e.g., silica, zinc oxide) and deposition techniques to optimize the performance of this compound-based hybrid systems.

| Hybrid System | Potential Application | Key Research Focus |

| This compound / TiO2 | Photocatalysis, sensors, photovoltaics | Interfacial charge transfer, control of morphology |

| This compound / SiO2 | Luminescent coatings, optical waveguides | Photostability, quantum yield optimization |

| This compound / Polymer Matrix | Flexible electronics, organic light-emitting diodes (OLEDs) | Miscibility, film-forming properties, charge transport |

Development of Multi-Functional Architectures

The concept of multifunctional materials, where a single material is designed to perform multiple functions, is a key driver in modern materials science longdom.org. The fluorene core of this compound provides a versatile platform for the development of such materials. By strategically attaching different functional groups to the fluorene backbone, it is possible to combine properties such as luminescence, charge transport, and sensing capabilities into a single molecule.

For example, by introducing electron-donating and electron-accepting moieties, it is possible to create donor-π-acceptor (D-π-A) type chromophores with large second-order nonlinear optical (NLO) responses. Research on other fluorene-based chromophores has shown that modulating the "push-pull" nature of the molecule can significantly enhance its hyperpolarizability, making it suitable for applications in optical switching and data storage nih.gov.

Furthermore, the integration of this compound into more complex architectures, such as polymers or dendrimers, could lead to materials with enhanced processability and performance. For instance, polyfluorenes are a well-known class of conjugated polymers used in OLEDs, and the incorporation of the this compound unit could be a strategy to tune the emission color and improve device efficiency.

| Multifunctional Approach | Targeted Properties | Potential Applications |

| D-π-A Chromophore Design | High nonlinear optical response | Optical switching, telecommunications |

| Polymerization | Solution processability, film-forming ability | Organic light-emitting diodes, organic photovoltaics |

| Supramolecular Assembly | Self-assembly, stimuli-responsiveness | Sensors, smart materials |

Fundamental Understanding of Excited State Dynamics and Energy Transfer

A deep understanding of the photophysical processes that occur in a molecule upon excitation with light is crucial for the design of efficient optoelectronic devices. The study of the excited state dynamics of this compound is therefore a critical area for future research.

Time-resolved spectroscopic techniques, such as transient absorption and time-resolved fluorescence, are powerful tools to probe the fate of excitons from femtoseconds to nanoseconds. These studies can reveal the rates of various photophysical processes, including internal conversion, intersystem crossing, and energy transfer. For instance, studies on polyfluorene derivatives have elucidated the mechanisms of intrachain energy transfer, which is a key process in determining the efficiency of light-emitting polymers nih.gov.

Nonadiabatic excited-state molecular dynamics (NA-ESMD) simulations can provide a theoretical framework to understand and predict these complex photoinduced processes lanl.gov. By modeling the interplay between electronic and nuclear motions, these simulations can offer a detailed picture of the pathways for exciton relaxation and decay. A fundamental understanding of these dynamics in this compound will be essential for its rational application in areas such as organic electronics and photonics.

| Research Area | Key Phenomena to Investigate | Experimental/Theoretical Tools |

| Photophysics of Monomers | Fluorescence quantum yield, lifetime, solvent effects | Steady-state and time-resolved spectroscopy |

| Energy Transfer in Aggregates | Exciton migration, quenching mechanisms | Förster Resonance Energy Transfer (FRET) analysis |

| Excited State Dynamics | Internal conversion, intersystem crossing, conical intersections | Transient absorption spectroscopy, NA-ESMD simulations |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) | Source |

|---|---|---|---|---|---|

| Methylation | Toluene | AlCl₃ | 80°C | ~65 | |

| Cross-Coupling | DMF | Pd(PPh₃)₄ | 100°C | ~72 |

Basic: How are spectroscopic and structural properties of this compound characterized?

Methodological Answer:

Key characterization methods include:

- UV/Visible Spectroscopy : Identifies π→π* transitions in the aromatic system; fluorenone derivatives typically absorb at 250–300 nm .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ for C₁₅H₁₂O: 208.1 m/z).

- X-ray Crystallography : Resolves substituent positions (e.g., methyl groups at 1- and 8-positions) .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.6 ppm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorenone derivatives?

Methodological Answer:

Discrepancies often arise from variations in assay conditions, solubility, or impurities. Strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v) .

- Solubility Optimization : Co-solvents like PEG-400 or cyclodextrins improve aqueous solubility, reducing false negatives .

- Purity Validation : HPLC with UV detection (≥95% purity) ensures biological effects are compound-specific .

Q. Table 2: Common Pitfalls in Bioactivity Studies

| Issue | Resolution | Source |

|---|---|---|

| Low solubility | Use surfactants or co-solvents | |

| Impurity interference | Multi-step purification (e.g., recrystallization) |

Advanced: How do aggregation phenomena affect the optoelectronic properties of this compound in hybrid materials?

Methodological Answer:

Aggregation behavior, studied via:

- Time-Resolved Emission Spectroscopy : Measures exciton dynamics; H-aggregates (blue-shifted emission) vs. J-aggregates (red-shifted) .

- Surface Energy Analysis : Contact angle measurements correlate with dye concentration in TiO₂ matrices. Higher dye loading (≥10 wt%) promotes non-radiative decay, reducing quantum yield .

- Computational Modeling : DFT calculations predict dipole-dipole interactions in aggregated states .

Advanced: What strategies optimize reaction yields for derivatives of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .

- Catalyst Screening : Pd(OAc)₂ with phosphine ligands improves cross-coupling efficiency .

- In Situ Monitoring : TLC or GC-MS tracks intermediate formation to adjust reaction time .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.